2-Isocyano-3-phenylpropionic acid methyl ester
Overview
Description
“2-Isocyano-3-phenylpropionic acid methyl ester” is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is also known as "Benzenepropanoic acid, α-isocyano-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 40-46ºC . Other properties such as density, boiling point, and flash point are not available .Safety and Hazards
Mechanism of Action
Target of Action
This compound is a unique chemical provided to early discovery researchers, and its specific biological targets are still under investigation .
Biochemical Pathways
It’s worth noting that the compound has been used in microbial biotransformations to prepare optically pure aromatic molecules .
Biochemical Analysis
Biochemical Properties
It is known that proteins and enzymes play a crucial role in the biochemical reactions of similar compounds . The specific enzymes, proteins, and other biomolecules that Methyl 2-isocyano-3-phenylpropanoate interacts with are yet to be identified.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 2-isocyano-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPQFHINGYLWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370501 | |
Record name | 2-Isocyano-3-phenylpropionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63157-14-2 | |
Record name | 2-Isocyano-3-phenylpropionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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